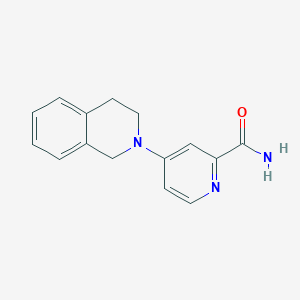![molecular formula C16H20BrN5S B12268095 N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}-N-methylpyridin-2-amine](/img/structure/B12268095.png)
N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}-N-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}-N-methylpyridin-2-amine is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and a methylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}-N-methylpyridin-2-amine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Methylsulfanyl Substitution: The methylsulfanyl group is introduced via nucleophilic substitution reactions.
Piperidine and Pyridine Coupling: The final step involves coupling the piperidine and pyridine moieties to the substituted pyrimidine ring under conditions that may include the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}-N-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and appropriate solvents such as DMF or DMSO.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}-N-methylpyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of bromine and methylsulfanyl substitutions on biological activity.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The bromine and methylsulfanyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- N-{1-[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}-N-methylpyridin-2-amine
- N-{1-[5-fluoro-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}-N-methylpyridin-2-amine
- N-{1-[5-iodo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}-N-methylpyridin-2-amine
Uniqueness
The presence of the bromine atom in N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-4-yl}-N-methylpyridin-2-amine imparts unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electron-withdrawing properties can significantly influence the compound’s chemical behavior and interactions with biological targets.
Propiedades
Fórmula molecular |
C16H20BrN5S |
|---|---|
Peso molecular |
394.3 g/mol |
Nombre IUPAC |
N-[1-(5-bromo-2-methylsulfanylpyrimidin-4-yl)piperidin-4-yl]-N-methylpyridin-2-amine |
InChI |
InChI=1S/C16H20BrN5S/c1-21(14-5-3-4-8-18-14)12-6-9-22(10-7-12)15-13(17)11-19-16(20-15)23-2/h3-5,8,11-12H,6-7,9-10H2,1-2H3 |
Clave InChI |
PWIUSIYLTBAKBY-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCN(CC1)C2=NC(=NC=C2Br)SC)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,5-dimethyl-N-[1-(pyridine-2-carbonyl)piperidin-3-yl]pyrimidin-2-amine](/img/structure/B12268029.png)
![4-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12268032.png)
![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B12268048.png)

![5-chloro-N-[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]-N-methylpyrimidin-2-amine](/img/structure/B12268060.png)
![4-methoxy-2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12268066.png)
![2-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]-5-(pyridin-4-yl)pyrimidine](/img/structure/B12268067.png)
![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4,4,4-trifluorobutan-1-one](/img/structure/B12268074.png)
![6-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12268079.png)
![4-chloro-1-({1-[4-(methylsulfanyl)benzoyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12268080.png)
![4-Cyclobutyl-6-(4-{imidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B12268083.png)
![4-{4-[3-Fluoro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-6-methyl-2-(pyrrolidin-1-yl)pyrimidine](/img/structure/B12268088.png)
![5-chloro-N-methyl-N-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12268103.png)
![N,N-dimethyl-6-(4-{thieno[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B12268107.png)
